molecular formula C6H12ClNOS B2839070 N-(2-chloroethylidene)-tert-butylsulfinamide CAS No. 1036645-69-8

N-(2-chloroethylidene)-tert-butylsulfinamide

Cat. No.: B2839070
CAS No.: 1036645-69-8
M. Wt: 181.68
InChI Key: XAYYYZGLYRZWOF-UHFFFAOYSA-N
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Description

N-(2-chloroethylidene)-tert-butylsulfinamide: is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethylidene group attached to a tert-butylsulfinamide moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethylidene)-tert-butylsulfinamide typically involves the reaction of tert-butylsulfinamide with 2-chloroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethylidene)-tert-butylsulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

    Substitution: The chloroethylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chloroethylidene)-tert-butylsulfinamide is used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds.

Biology and Medicine: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. It may be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for the creation of compounds with tailored properties for specific applications.

Mechanism of Action

The mechanism by which N-(2-chloroethylidene)-tert-butylsulfinamide exerts its effects depends on the specific chemical reactions it undergoes. In general, the compound can act as an electrophile, participating in nucleophilic substitution reactions. The sulfinamide group can also engage in redox reactions, influencing the overall reactivity of the molecule.

Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by the specific context in which it is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    N-(2-chloroethylidene)hydroxylamine: This compound shares the chloroethylidene group but differs in the presence of a hydroxylamine moiety.

    tert-Butylsulfinamide: This compound lacks the chloroethylidene group but retains the sulfinamide functionality.

Uniqueness: N-(2-chloroethylidene)-tert-butylsulfinamide is unique due to the combination of the chloroethylidene and tert-butylsulfinamide groups. This dual functionality allows for a wide range of chemical transformations and applications, distinguishing it from similar compounds.

Properties

IUPAC Name

(NE)-N-(2-chloroethylidene)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNOS/c1-6(2,3)10(9)8-5-4-7/h5H,4H2,1-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYYZGLYRZWOF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)/N=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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